3-Methyl-1-pentanol is a natural product found in Solanum lycopersicum, Artemisia capillaris, and other organisms with data available.
3-Methyl-1-pentanol
CAS No.: 20281-83-8
Cat. No.: VC8461850
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20281-83-8 |
---|---|
Molecular Formula | C6H14O |
Molecular Weight | 102.17 g/mol |
IUPAC Name | 3-methylpentan-1-ol |
Standard InChI | InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | IWTBVKIGCDZRPL-UHFFFAOYSA-N |
SMILES | CCC(C)CCO |
Canonical SMILES | CCC(C)CCO |
Boiling Point | 151.00to152.00°C.@760.00mmHg |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Isomeric Relationships
3-Methyl-1-pentanol, systematically named 3-methylpentan-1-ol, shares structural homology with branched-chain alcohols such as isoamyl alcohol (3-methyl-1-butanol). Its IUPAC designation reflects a five-carbon backbone with a hydroxyl group at position 1 and a methyl branch at position 3 . The compound’s stereochemistry permits (±)-enantiomeric forms, though most studies describe racemic mixtures due to synthetic production methods . Confusion with similarly named isomers like 3-methyl-1-butanol (CAS 123-51-3) necessitates careful differentiation, particularly in toxicological contexts where carbon chain length influences biological activity .
Molecular Geometry and Reactivity
The molecule adopts an extended conformation stabilized by van der Waals interactions between the hydrophobic methyl branch and terminal hydroxyl group. Computational models predict a dipole moment of 1.78 D, favoring solubility in nonpolar solvents over aqueous media (logP ≈ 1.92) . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: δ 0.91 ppm (triplet, CH-CH), δ 1.38 ppm (multiplet, CH-CH(CH)), and δ 3.64 ppm (triplet, -CHOH) . These spectral features enable precise identification in complex mixtures, though analytical challenges persist due to co-elution with analogous alcohols in gas chromatography .
Physical and Chemical Properties
Thermodynamic Parameters
Experimental data from safety sheets and computational analyses yield the following key properties :
Property | Value | Method/Source |
---|---|---|
Boiling Point | 150–154°C at 1 atm | ASTM D1078 |
Flash Point | 58°C (closed cup) | Pensky-Martens |
Density (20°C) | 0.823 g/cm³ | Pycnometry |
Vapor Pressure (25°C) | 0.12 kPa | Antoine equation |
Henry’s Law Constant | atm·m³/mol | EPI Suite estimation |
The compound’s low water solubility (4.7 g/L at 20°C) and moderate vapor pressure suggest partitioning into lipid membranes and atmospheric dispersion as primary environmental fates .
Synthetic Pathways and Industrial Production
While large-scale synthesis methods remain proprietary, laboratory-scale routes typically involve:
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Grignard Reaction: Addition of methylmagnesium bromide to pentanal followed by acid hydrolysis.
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Hydroformylation: Cobalt-catalyzed reaction of 2-pentene with syngas (CO/H) to yield branched aldehydes, subsequently reduced to alcohols .
Batch purity assessments via gas chromatography-mass spectrometry (GC-MS) indicate ≥99% purity in commercial samples, with residual precursors (e.g., pentanal) below 0.1% .
Biological Effects and Toxicity Profiles
Cytotoxicity in Plant Models
A pivotal study comparing C5 alcohol isomers demonstrated 3-methyl-1-pentanol’s capacity to inhibit rice (Oryza sativa) germination at concentrations ≥50 ppm . Key findings include:
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Germination Suppression: 62% reduction vs. control at 100 ppm exposure.
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Reactive Oxygen Species (ROS) Induction: 3.8-fold increase in root hydrogen peroxide levels, exceeding 2-methyl-1-butanol’s 2.1-fold rise.
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Antioxidant Response: Glutathione (GSH) levels surged to 28 μmol/g FW (vs. 12 μmol/g in controls), accompanied by 4.2-fold upregulation of OsGSTU4 transcripts .
These effects correlate with the alcohol’s lipophilicity, enabling membrane disruption and mitochondrial dysfunction. Comparative analyses suggest branching position modulates toxicity, with 3-methyl derivatives exhibiting greater bioactivity than linear analogs .
Mammalian Toxicology and Risk Assessment
The Expert Panel for Fragrance Safety’s evaluation utilizing read-across data from isoamyl alcohol (CAS 123-51-3) established critical thresholds :
Endpoint | Value (mg/kg/day) | Margin of Exposure (MOE) |
---|---|---|
Repeated Dose Toxicity | NOAEL = 1250 | 230 (inhalation) |
Developmental Toxicity | NOAEL = 300 | 450 (oral) |
Genotoxicity | Negative in Ames | N/A |
Dermal absorption studies in rats showed <2% bioavailability, supporting its classification as a Cramer Class I low-risk compound .
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